Physicochemical Property Divergence: LogP and pKa Comparison with Parent PCA
The introduction of a 7-methyl group alters key physicochemical properties relative to the parent molecule phenazine-1-carboxylic acid (PCA). The predicted logP for 7-MPCA is 2.79 [1], and its predicted pKa is 2.18 ± 0.30 . This represents a distinct shift in lipophilicity and ionization potential compared to PCA, which has a reported experimental logP of 2.32 and a pKa of 4.24 [2]. These differences are critical for predicting membrane permeability and pH-dependent solubility.
| Evidence Dimension | Physicochemical Profile (Lipophilicity and Acidity) |
|---|---|
| Target Compound Data | Predicted logP: 2.79 [1]; Predicted pKa: 2.18 ± 0.30 |
| Comparator Or Baseline | Phenazine-1-carboxylic acid (PCA): Experimental logP: 2.32; Experimental pKa: 4.24 [2] |
| Quantified Difference | logP difference: +0.47; pKa difference: -2.06 |
| Conditions | logP and pKa values from predicted and experimental data; not a direct head-to-head measurement. |
Why This Matters
For procurement in drug discovery or agrochemical research, these quantifiable property differences indicate that 7-MPCA may exhibit altered pharmacokinetics and formulation behavior compared to the more common PCA scaffold.
- [1] Chem960. (n.d.). 103942-88-7 (7-甲基-吩嗪-1-羧酸,1-Phenazinecarboxylicacid, 7-methyl-). Retrieved from https://m.chem960.com View Source
- [2] Thomashow, L. S., & Weller, D. M. (1988). Role of a phenazine antibiotic from Pseudomonas fluorescens in biological control of Gaeumannomyces graminis var. tritici. Journal of Bacteriology, 170(8), 3499-3508. View Source
